3-(Cyclohexylmethoxy)benzoic acid
Overview
Description
3-(Cyclohexylmethoxy)benzoic acid is an organic compound with the molecular formula C14H18O3. It is characterized by a benzoic acid core substituted with a cyclohexylmethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethoxy)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with cyclohexylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclohexylmethoxy group.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylmethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the carboxylic acid group can yield alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Formation of cyclohexylmethoxybenzoic ketone or cyclohexylmethoxybenzoic acid.
Reduction: Formation of cyclohexylmethoxybenzyl alcohol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
3-(Cyclohexylmethoxy)benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclohexylmethoxy)benzoic acid involves its interaction with specific molecular targets. The cyclohexylmethoxy group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The benzoic acid moiety may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclohexylmethoxy)benzaldehyde
- 3-(Cyclohexylmethoxy)benzyl alcohol
- 3-(Cyclohexylmethoxy)benzonitrile
Uniqueness
3-(Cyclohexylmethoxy)benzoic acid is unique due to its specific combination of a cyclohexylmethoxy group and a benzoic acid core. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity profiles .
Properties
IUPAC Name |
3-(cyclohexylmethoxy)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h4,7-9,11H,1-3,5-6,10H2,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MADPVDZVXQCDMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC=CC(=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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